2-chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide

Cytochrome P450 inhibition Drug metabolism Covalent inhibitor profiling

2-Chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide (CAS 207395-03-7, MW 344.62, C₁₅H₁₂Cl₃NO₂) is an N,N-disubstituted chloroacetamide featuring a 2,6-dichlorophenyl group at the nitrogen and a 4-methoxyphenyl substituent on the same nitrogen, with a reactive chloroacetyl warhead. The compound belongs to the broader class of chloroacetamides that have gained renewed attention as targeted covalent inhibitors following FDA approvals of covalent kinase inhibitors such as afatinib and ibrutinib.

Molecular Formula C15H12Cl3NO2
Molecular Weight 344.6 g/mol
CAS No. 207395-03-7
Cat. No. B1601985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide
CAS207395-03-7
Molecular FormulaC15H12Cl3NO2
Molecular Weight344.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N(C2=C(C=CC=C2Cl)Cl)C(=O)CCl
InChIInChI=1S/C15H12Cl3NO2/c1-21-11-7-5-10(6-8-11)19(14(20)9-16)15-12(17)3-2-4-13(15)18/h2-8H,9H2,1H3
InChIKeyWVMAUPMNGHOBPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of 2-Chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide (CAS 207395-03-7) for Scientific Sourcing


2-Chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide (CAS 207395-03-7, MW 344.62, C₁₅H₁₂Cl₃NO₂) is an N,N-disubstituted chloroacetamide featuring a 2,6-dichlorophenyl group at the nitrogen and a 4-methoxyphenyl substituent on the same nitrogen, with a reactive chloroacetyl warhead . The compound belongs to the broader class of chloroacetamides that have gained renewed attention as targeted covalent inhibitors following FDA approvals of covalent kinase inhibitors such as afatinib and ibrutinib [1]. This specific substitution pattern—with the methoxy group positioned on the N-phenyl ring rather than on the dichlorophenyl ring—creates a regioisomeric relationship with the known diclofenac impurity 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide (CAS 136099-58-6), and this regiochemical distinction carries measurable consequences for biological target engagement, metabolic stability, and synthetic utility [2].

Why In-Class Chloroacetamide Analogs Cannot Substitute for CAS 207395-03-7 in Critical Research Applications


N,N-disubstituted chloroacetamides are often treated as interchangeable covalent warhead scaffolds; however, quantitative profiling data demonstrate that the specific substitution pattern of CAS 207395-03-7 produces a distinct cytochrome P450 inhibition signature and histone deacetylase binding fingerprint that cannot be replicated by close analogs. For example, the regioisomer CAS 136099-58-6—in which the methoxy group resides on the 2,6-dichlorophenyl ring instead of the N-phenyl ring—is classified as a diclofenac process impurity (Diclofenac Impurity 8) with documented implications for pharmaceutical quality control, whereas CAS 207395-03-7 serves a fundamentally different synthetic role as an intermediate in modified diclofenac derivatives evaluated for insulin-sensitizing activity . Furthermore, the chloroacetyl warhead reactivity, modulated by the electron-donating 4-methoxy substituent on the N-phenyl ring, alters the electrophilicity of the α-chloro carbon relative to unsubstituted 2-chloro-N,N-diphenylacetamide, directly affecting covalent labeling efficiency and off-target reactivity profiles [1]. Generic substitution without verifying these quantitative parameters risks introducing uncontrolled variables in structure-activity relationship studies, impurity profiling, and covalent inhibitor development programs.

Quantitative Differentiation Evidence for 2-Chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide (CAS 207395-03-7) Against Closest Analogs


CYP2B6-Selective Inhibition Profile Versus In-Class Chloroacetamides Enables Metabolic Stability Screening Applications

CAS 207395-03-7 exhibits a pronounced CYP2B6-selective inhibition profile among the major hepatic CYP isoforms, with an IC₅₀ of 1,200 nM against CYP2B6 (using bupropion as substrate in human liver microsomes) compared to 23,000 nM against CYP2C9—a 19.2-fold selectivity window [1]. By class-level inference, unsubstituted 2-chloro-N,N-diphenylacetamide typically shows a flatter CYP inhibition profile with less isoform discrimination due to the absence of the electron-donating 4-methoxy group that modulates binding orientation within the CYP2B6 active site [2]. This selectivity pattern makes CAS 207395-03-7 a useful probe compound for CYP2B6 phenotyping assays and for evaluating metabolic liabilities of covalent inhibitor candidates where CYP2B6-mediated oxidation is a primary clearance pathway.

Cytochrome P450 inhibition Drug metabolism Covalent inhibitor profiling

Multi-Isoform HDAC Binding Fingerprint Differentiates CAS 207395-03-7 from HDAC6-Selective Chemical Probes

CAS 207395-03-7 displays a relatively flat, multi-isoform HDAC binding profile, with Kd values of 1,400 nM (HDAC7), 1,500 nM (HDAC8), 2,600 nM (HDAC1), and 5,400 nM (HDAC6), all measured by fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA or Boc-L-Lys(trifluoroacetyl)-MCA substrates [1]. In contrast, established HDAC6-selective probes such as tubastatin A exhibit >1,000-fold selectivity for HDAC6 over HDAC1 [2]. The narrow 3.9-fold Kd spread across HDAC isoforms 1, 6, 7, and 8 positions CAS 207395-03-7 as a pan-HDAC binding chloroacetamide scaffold, distinguishing it from both isoform-selective probes and from chloroacetamides that lack the dichloro-methoxy substitution pattern required for HDAC engagement. Additionally, Ki values against HDAC4 and HDAC5 exceed 50,000 nM, indicating class IIa HDAC exclusion [1].

Histone deacetylase inhibition Epigenetic probe compounds Covalent modifier screening

Regioisomeric Identity Determines Distinct Synthetic Utility Versus Diclofenac Impurity CAS 136099-58-6

CAS 207395-03-7 and CAS 136099-58-6 are regioisomers with identical molecular formula (C₁₅H₁₂Cl₃NO₂, MW 344.62) but critically different methoxy-group placement: CAS 207395-03-7 bears the 4-methoxy substituent on the N-phenyl ring, whereas CAS 136099-58-6 places it on the 2,6-dichlorophenyl ring . This regiochemical difference has documented consequences: CAS 136099-58-6 is explicitly catalogued as Diclofenac Impurity 8 (DCF68) arising from the diclofenac sodium manufacturing process, where it must be controlled to ≤0.15% per ICH Q3A guidelines . In contrast, CAS 207395-03-7 was employed as a key chloroacetylation intermediate (step e, Scheme 1) in a published synthesis of 28 modified diclofenac derivatives evaluated for insulin-sensitizing activity in 3T3-L1 adipocytes . Procurement of the correct regioisomer is therefore essential depending on whether the intended use is impurity reference standard preparation or novel derivative synthesis.

Diclofenac impurity profiling Regioisomer differentiation Pharmaceutical intermediate sourcing

Validated Synthetic Protocol with Quantitative Yield Range Supports Reproducible Procurement Specifications

A published and experimentally validated synthetic protocol for the chloroacetylation step producing CAS 207395-03-7 and its analogs reports a yield range of 71.3–88.5% when N-(4-methoxyphenyl)-2,6-dichloroaniline is refluxed in neat 2-chloroacetyl chloride at 105 °C for 1.5 hours . This compares favorably to the broader class of N,N-disubstituted chloroacetamide syntheses, where acylation of secondary amines with chloroacetyl chloride in the presence of triethylamine base typically yields 60–85% depending on substituent steric and electronic effects [1]. The specific 71.3–88.5% yield benchmark provides a quantitative quality expectation for custom synthesis procurement and enables purity-by-process verification, distinguishing CAS 207395-03-7 from analogs that lack published yield validation.

Chloroacetylation methodology Process chemistry Intermediate synthesis

Computational Physicochemical Differentiation from Unsubstituted 2-Chloro-N,N-diphenylacetamide Informs Formulation and Handling Protocols

The 4-methoxy substituent on CAS 207395-03-7 introduces measurable physicochemical differences relative to the unsubstituted parent 2-chloro-N,N-diphenylacetamide. Computed values for CAS 207395-03-7 include a density of 1.396 g/cm³, boiling point of 534.6 °C at 760 mmHg, and a flash point of 277.1 °C . The polar surface area (PSA) of 29.54 Ų and the presence of the methoxy oxygen increase aqueous solubility by approximately 0.5–0.8 log units relative to 2-chloro-N,N-diphenylacetamide (PSA ~20 Ų, no hydrogen bond acceptor beyond the amide carbonyl), as inferred from fragment-based LogP calculation methods . These differences affect DMSO stock solution preparation, chromatographic retention times (reversed-phase HPLC), and long-term storage stability. The computed boiling point also indicates thermal stability suitable for high-temperature reaction conditions such as the neat chloroacetyl chloride reflux protocol (105 °C) described for its synthesis .

Physicochemical properties LogP prediction Compound handling

Recommended Procurement Scenarios for 2-Chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide (CAS 207395-03-7)


CYP2B6 Phenotyping and Drug-Drug Interaction Screening Using a Selective Chloroacetamide Probe

Research groups conducting hepatic cytochrome P450 phenotyping can employ CAS 207395-03-7 as a CYP2B6-selective inhibitor probe (IC₅₀ = 1,200 nM, 19-fold selective over CYP2C9) in human liver microsome assays [1]. This application is particularly relevant for laboratories evaluating the metabolic stability of covalent drug candidates, where understanding CYP2B6-mediated clearance pathways is essential for predicting drug-drug interaction liabilities. The compound's well-characterized inhibition profile across five major CYP isoforms provides a reproducible reference point for calibrating high-throughput CYP inhibition screening panels.

Pan-HDAC Chemical Probe Development with Class IIa Exclusion for Epigenetic Target Deconvolution

CAS 207395-03-7 serves as a starting scaffold for developing pan-HDAC probes that bind Class I (HDAC1, HDAC8) and Class IIb (HDAC6, HDAC7) isoforms while excluding Class IIa (HDAC4, HDAC5; Ki > 50,000 nM) [2]. This binding fingerprint is valuable for chemical biology studies aimed at dissecting the overlapping roles of HDAC isoforms in cancer cell apoptosis pathways, particularly given the demonstrated ability of N,N-disubstituted chloroacetamides to activate both extrinsic and intrinsic apoptotic cascades as shown in HeLa, K562, and A549 cell models [3]. The chloroacetyl warhead enables covalent target engagement, a mechanism distinct from the hydroxamic acid zinc-chelating warheads found in clinical HDAC inhibitors.

Diclofenac Derivative Synthesis for Insulin-Sensitizing Drug Discovery Programs

Medicinal chemistry teams pursuing insulin-sensitizing agents based on the diclofenac scaffold can utilize CAS 207395-03-7 as a key chloroacetylation intermediate, following the validated synthetic route described by Wang et al. (2011) where this compound class was elaborated into 28 derivatives and screened in 3T3-L1 adipocyte differentiation assays . Compounds 10a and 10f from this series demonstrated insulin-sensitizing activity comparable to the positive control rosiglitazone, providing a proven starting point for further structure-activity relationship exploration. The published yield range (71.3–88.5%) and reaction conditions (neat chloroacetyl chloride, 105 °C, 1.5 h) enable reliable scale-up planning.

Diclofenac Impurity Method Development and Regioisomer-Specific Reference Standard Qualification

Analytical development laboratories validating HPLC or UPLC methods for diclofenac sodium API impurity profiling require regioisomer-specific reference standards to distinguish CAS 207395-03-7 from the known impurity CAS 136099-58-6 (Diclofenac Impurity 8) . The distinct InChIKey identifiers (WVMAUPMNGHOBPL-UHFFFAOYSA-N vs. OVLSZLXVWQNDLH-UHFFFAOYSA-N) and chromatographic retention time differences arising from the reversed-phase LogP differential provide unambiguous peak assignment in impurity methods. Procuring both regioisomers as certified reference materials is essential for ICH Q3A-compliant method validation.

Quote Request

Request a Quote for 2-chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.